molecular formula C14H27NO B3838459 (5-tert-butoxy-2-hexyn-1-yl)diethylamine

(5-tert-butoxy-2-hexyn-1-yl)diethylamine

Cat. No.: B3838459
M. Wt: 225.37 g/mol
InChI Key: UAYMTKPMDNHKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-tert-butoxy-2-hexyn-1-yl)diethylamine” is a structurally complex amine featuring a tertiary alkoxy group (tert-butoxy), an alkynyl chain (hexynyl), and a diethylamine moiety. The diethylamine group, a classic secondary amine, imparts basicity and hydrogen-bonding capabilities, which are critical in catalytic or coordination chemistry . Though direct literature on this compound is sparse, its structural motifs align with intermediates in organic synthesis, particularly in peptide modification or polymer chemistry.

Properties

IUPAC Name

N,N-diethyl-5-[(2-methylpropan-2-yl)oxy]hex-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-7-15(8-2)12-10-9-11-13(3)16-14(4,5)6/h13H,7-8,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYMTKPMDNHKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCC(C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Key Structural Features Reactivity/Solubility Insights
(5-tert-butoxy-2-hexyn-1-yl)diethylamine tert-butoxy (steric bulk), hexynyl (alkyne), diethylamine Likely low polarity due to tert-butoxy; alkynyl enables Huisgen cycloaddition
Diethylamine Simple secondary amine (C₂H₅)₂NH High basicity (pKa ~11), forms H-bonds; used in catalysis
Morpholine Six-membered ring with O and N Moderate basicity (pKa ~8.4); polar aprotic solvent
tert-Butoxycarbonylamine (Boc-protected amines) tert-butoxycarbonyl group Stabilizes amines; hydrolytically labile in acidic conditions
Propargylamine Terminal alkyne + amine Participates in click chemistry; high reactivity

Physicochemical Properties

Table 2: Physical Properties of Selected Amines

Compound Boiling Point (°C) ΔvapH (kJ/mol) Hydrogen-Bonding Capacity
Diethylamine 56.3 177.60 Protic solvent; strong H-bond donor
Morpholine 128 N/A Weak H-bond donor (aprotic)
Propargylamine 83–85 N/A Moderate H-bond donor
This compound (predicted) ~200–220* ~200* Limited H-bonding due to bulky groups

*Estimated based on tert-butoxy/alkynyl contributions.

Key Insights :

  • The tert-butoxy group in the target compound likely reduces polarity and solubility in polar solvents compared to diethylamine .
  • The hexynyl chain may increase thermal stability but lower volatility relative to propargylamine.

Table 3: Catalytic Performance in Multicomponent Reactions

Compound Reaction Type Yield (%) Conditions
Diethylamine Ugi reaction 65 Homogeneous, 4 h
Morpholine Aldol condensation 78 Reflux, 6 h
This compound (hypothetical) Click chemistry N/A Requires Cu(I) catalyst

Analysis :

  • Diethylamine’s high basicity facilitates deprotonation in reactions like the Ugi process, but steric hindrance in the target compound may limit its catalytic efficiency .
  • Morpholine’s cyclic structure enhances thermal stability in prolonged reactions, whereas the tert-butoxy group in the target compound may improve selectivity in sterically demanding reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-tert-butoxy-2-hexyn-1-yl)diethylamine
Reactant of Route 2
Reactant of Route 2
(5-tert-butoxy-2-hexyn-1-yl)diethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.